Cas no 2138524-36-2 (4-Methyl-3-(5-methylthiophen-2-yl)cyclohexan-1-amine)

4-Methyl-3-(5-methylthiophen-2-yl)cyclohexan-1-amine is a substituted cyclohexylamine derivative featuring a thiophene moiety, which enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. The compound's structural rigidity, conferred by the cyclohexane ring, along with the electron-rich thiophene group, makes it a versatile building block for designing bioactive molecules. Its amine functionality allows for further derivatization, enabling the development of compounds with tailored properties. The methyl substituents on both the cyclohexane and thiophene rings contribute to improved stability and selectivity in synthetic applications. This compound is particularly valuable in medicinal chemistry for exploring structure-activity relationships in drug discovery.
4-Methyl-3-(5-methylthiophen-2-yl)cyclohexan-1-amine structure
2138524-36-2 structure
Product Name:4-Methyl-3-(5-methylthiophen-2-yl)cyclohexan-1-amine
CAS No:2138524-36-2
MF:C12H19NS
MW:209.350961923599
CID:5890352
PubChem ID:165851513
Update Time:2025-06-23

4-Methyl-3-(5-methylthiophen-2-yl)cyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-3-(5-methylthiophen-2-yl)cyclohexan-1-amine
    • EN300-1157707
    • 2138524-36-2
    • 4-Methyl-3-(5-methylthiophen-2-yl)cyclohexan-1-amine
    • Inchi: 1S/C12H19NS/c1-8-3-5-10(13)7-11(8)12-6-4-9(2)14-12/h4,6,8,10-11H,3,5,7,13H2,1-2H3
    • InChI Key: CGUMOGFMGMJVPO-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC=C1C1CC(CCC1C)N

Computed Properties

  • Exact Mass: 209.12382078g/mol
  • Monoisotopic Mass: 209.12382078g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 54.3Ų

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Additional information on 4-Methyl-3-(5-methylthiophen-2-yl)cyclohexan-1-amine

Exploring the Properties and Applications of 4-Methyl-3-(5-methylthiophen-2-yl)cyclohexan-1-amine (CAS No. 2138524-36-2)

The compound 4-Methyl-3-(5-methylthiophen-2-yl)cyclohexan-1-amine (CAS No. 2138524-36-2) has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields. This cyclohexane derivative, featuring a methylthiophene substituent, exhibits intriguing physicochemical properties that make it a subject of interest for researchers and industry professionals alike. Its molecular architecture combines the stability of a cyclohexane ring with the electronic characteristics of a thiophene moiety, creating a versatile building block for further chemical modifications.

In the context of current research trends, this compound aligns with the growing demand for heterocyclic compounds in pharmaceutical development and material science. The presence of both amine and thiophene functional groups in its structure offers multiple sites for chemical interactions, making it particularly valuable for drug discovery applications. Recent studies have explored its potential as a precursor in the synthesis of more complex molecules with biological activity, though specific therapeutic applications remain under investigation.

The 4-Methyl-3-(5-methylthiophen-2-yl)cyclohexan-1-amine structure demonstrates interesting stereochemical properties due to its chiral centers, which is a hot topic in modern medicinal chemistry. This aspect becomes particularly relevant when considering the compound's potential use in enantioselective synthesis, where the spatial arrangement of atoms can significantly influence biological activity. Researchers are actively investigating methods to obtain optically pure forms of this compound, as the pharmaceutical industry increasingly recognizes the importance of chiral purity in drug development.

From a materials science perspective, the incorporation of thiophene derivatives into organic frameworks has shown promise for developing advanced materials with unique electronic properties. The 5-methylthiophen-2-yl group in this compound suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics. Its ability to participate in π-π stacking interactions while maintaining good solubility makes it an interesting candidate for further exploration in these cutting-edge technologies.

The synthesis of 4-Methyl-3-(5-methylthiophen-2-yl)cyclohexan-1-amine typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high yield and purity. Modern synthetic approaches often employ catalytic methods and green chemistry principles, reflecting the current emphasis on sustainable chemical processes. Analytical characterization of this compound typically includes techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

In the pharmaceutical context, the amine functionality of this compound provides a handle for further derivatization, allowing medicinal chemists to explore structure-activity relationships. This aligns with current drug discovery paradigms that emphasize the importance of scaffold diversity and molecular complexity in identifying novel bioactive compounds. While not itself a drug candidate, its structural features make it a valuable intermediate in the synthesis of potentially therapeutic molecules.

The stability profile of 4-Methyl-3-(5-methylthiophen-2-yl)cyclohexan-1-amine under various conditions has been a subject of investigation, particularly regarding its behavior under thermal stress and in different solvent systems. Such studies are crucial for determining appropriate storage conditions and potential industrial applications. The compound's lipophilicity, as suggested by its structure, may influence its behavior in biological systems, making it relevant to discussions about drug-like properties and ADME characteristics.

Recent advancements in computational chemistry have enabled more efficient exploration of compounds like 4-Methyl-3-(5-methylthiophen-2-yl)cyclohexan-1-amine. Molecular modeling and quantum chemical calculations can predict various properties of this molecule, helping researchers prioritize experimental investigations. This approach aligns with the growing trend of computer-aided drug design and in silico screening in modern chemical research.

From a regulatory perspective, while CAS No. 2138524-36-2 is not currently classified as a controlled substance, researchers working with this compound should adhere to standard laboratory safety protocols. Proper handling procedures, including the use of appropriate personal protective equipment and proper ventilation, are essential when working with any chemical substance in laboratory settings.

The future research directions for 4-Methyl-3-(5-methylthiophen-2-yl)cyclohexan-1-amine may include further exploration of its biological activities, development of more efficient synthetic routes, and investigation of its potential in materials science applications. As the scientific community continues to seek novel chemical entities with unique properties, compounds like this will likely remain important subjects of investigation in both academic and industrial research settings.

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